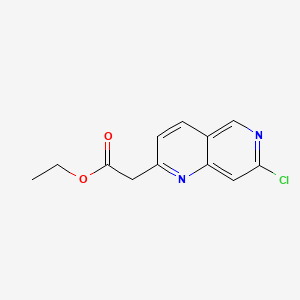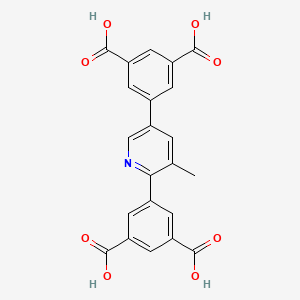
5,5'-(3-Methylpyridine-2,5-diyl)diisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid is an organic compound with the molecular formula C22H15NO8 and a molecular weight of 421.36 g/mol . This compound is characterized by its rigid structure, which includes two isophthalic acid moieties connected by a 3-methylpyridine spacer . It is typically found as a white to off-white powder and is insoluble in water .
Vorbereitungsmethoden
The synthesis of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid can be achieved through a reaction involving isophthalic acid and 3-methylpyridine-2,5-diamine . The reaction conditions typically involve mixing these starting materials under appropriate conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product .
Analyse Chemischer Reaktionen
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s rigid structure makes it useful in studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials, including catalysts and adsorbents.
Wirkmechanismus
The mechanism of action of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid involves its ability to act as a ligand, coordinating with metal ions to form stable complexes . These complexes can exhibit unique properties, such as enhanced catalytic activity and selective adsorption, depending on the metal ions and the specific structure of the complex . The molecular targets and pathways involved are primarily related to its interaction with metal ions and the resulting changes in electronic and structural properties.
Vergleich Mit ähnlichen Verbindungen
5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid can be compared with other similar compounds, such as:
5,5’-(Pyridine-3,5-diyl)diisophthalic acid: This compound has a similar structure but lacks the methyl group on the pyridine ring.
5,5’-(1H-2,3,5-Triazole-1,4-diyl)diisophthalic acid: Incorporates a triazole group instead of a pyridine ring, leading to different coordination properties.
The uniqueness of 5,5’-(3-Methylpyridine-2,5-diyl)diisophthalic acid lies in its specific structural features, which influence its reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C22H15NO8 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
5-[6-(3,5-dicarboxyphenyl)-5-methylpyridin-3-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H15NO8/c1-10-2-17(11-3-13(19(24)25)7-14(4-11)20(26)27)9-23-18(10)12-5-15(21(28)29)8-16(6-12)22(30)31/h2-9H,1H3,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChI-Schlüssel |
XFKISZHXBRSZMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


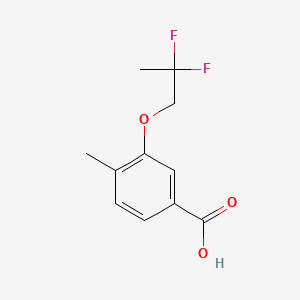



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)
![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)


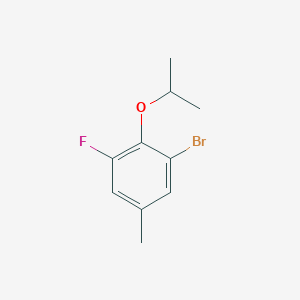
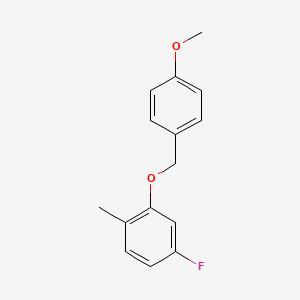

![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
